1-[(4-fluorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
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Overview
Description
1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound that features a unique structure combining fluorobenzoyl, chromenyl, and cyclopropachromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves multiple steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride in the presence of a catalyst.
Coupling with Chromen-2,3-dione: The 4-fluorobenzoyl chloride is then reacted with chromen-2,3-dione in the presence of a base such as triethylamine in a solvent like tetrahydrofuran.
Cyclopropanation: The final step involves the cyclopropanation of the intermediate using a suitable cyclopropanating agent under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromen-3-yl 4-fluorobenzoate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of fluorobenzoyl, chromenyl, and cyclopropachromenone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H17FO6 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)-1-methyl-1a-(2-oxochromene-3-carbonyl)-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C28H17FO6/c1-27(23(30)15-10-12-17(29)13-11-15)22-18-7-3-5-9-21(18)35-26(33)28(22,27)24(31)19-14-16-6-2-4-8-20(16)34-25(19)32/h2-14,22H,1H3 |
InChI Key |
GLZXPHLGBVQQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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